molecular formula C20H33N3O3S B2492789 N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415540-19-9

N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide

カタログ番号 B2492789
CAS番号: 2415540-19-9
分子量: 395.56
InChIキー: UOBIRDZUWLIVMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, also known as CTX-0294885, is a novel small molecule inhibitor that has been developed to target the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and organs, including the nervous system, cardiovascular system, and respiratory system. It is involved in a variety of physiological processes, such as osmoregulation, thermoregulation, mechanosensation, and pain perception. Dysregulation of TRPV4 has been implicated in several diseases, such as neuropathic pain, osteoarthritis, pulmonary edema, and cerebral ischemia. Therefore, CTX-0294885 has the potential to be a promising therapeutic agent for these conditions.

作用機序

The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide involves the inhibition of TRPV4 ion channel activity. TRPV4 is a polymodal channel that can be activated by various stimuli, such as heat, mechanical stress, osmotic pressure, and chemical agonists. Upon activation, TRPV4 allows the influx of cations, such as calcium and sodium, which can trigger downstream signaling pathways and cellular responses. N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide binds to a specific site on TRPV4 and blocks the channel pore, thereby preventing the influx of cations. This results in the inhibition of TRPV4-mediated calcium signaling and cellular responses.
Biochemical and Physiological Effects:
N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, it inhibits TRPV4-mediated calcium influx, reduces the release of inflammatory mediators, such as interleukin-6 and prostaglandin E2, and modulates the expression of matrix metalloproteinases in chondrocytes. In vivo, it reduces paw edema, cartilage degradation, bladder overactivity, and lung inflammation in animal models. It also reduces pain behavior in a rat model of neuropathic pain. These effects are consistent with the role of TRPV4 in various physiological and pathological processes.

実験室実験の利点と制限

N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has several advantages and limitations for lab experiments. One advantage is its selectivity for TRPV4, which allows for the specific inhibition of TRPV4-mediated responses without affecting other ion channels or cellular processes. Another advantage is its potency and efficacy, which allows for the effective inhibition of TRPV4-mediated responses at low concentrations. A limitation is its solubility and stability, which may affect its bioavailability and pharmacokinetics. Another limitation is its off-target effects, which may affect the interpretation of experimental results and the development of therapeutic applications.

将来の方向性

There are several future directions for the research and development of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability, to improve its therapeutic potential. Another direction is the investigation of its effects on other TRP channels and ion channels, as well as its interactions with other signaling pathways and cellular processes. This may provide insights into the broader role of TRPV4 in physiology and pathology, and the potential of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide as a multitargeted therapeutic agent. Another direction is the evaluation of its safety and efficacy in clinical trials, and the identification of patient populations that may benefit from its use. This may lead to the development of new treatments for various diseases that are currently underserved by existing therapies.

合成法

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been described in a patent application by Convergence Pharmaceuticals Ltd. (WO2010028915A1). The method involves the reaction of 2-bromoethyl cyclohexene with 4-thiomorpholin-4-yloxan-4-ylmethylamine in the presence of a base, followed by the reaction of the resulting intermediate with oxalyl chloride and then with ammonia to yield N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. The compound has been characterized by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

科学的研究の応用

N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been extensively studied in vitro and in vivo to investigate its pharmacological properties and therapeutic potential. In vitro studies have shown that N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide selectively inhibits TRPV4-mediated calcium influx in various cell types, such as HEK293 cells, dorsal root ganglion neurons, and chondrocytes. It also inhibits TRPV4-mediated currents in isolated rat bladder urothelial cells and human bronchial epithelial cells. In vivo studies have demonstrated that N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide attenuates TRPV4-mediated responses in various animal models, such as carrageenan-induced paw edema, monosodium iodoacetate-induced osteoarthritis, hypotonicity-induced bladder overactivity, and lipopolysaccharide-induced acute lung injury. It also reduces pain behavior in a rat model of neuropathic pain.

特性

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S/c24-18(21-9-6-17-4-2-1-3-5-17)19(25)22-16-20(7-12-26-13-8-20)23-10-14-27-15-11-23/h4H,1-3,5-16H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIRDZUWLIVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。